molecular formula C16H22O4 B8564147 Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate CAS No. 878283-77-3

Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate

Cat. No.: B8564147
CAS No.: 878283-77-3
M. Wt: 278.34 g/mol
InChI Key: BSHNIESKPLQSLB-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate is a useful research compound. Its molecular formula is C16H22O4 and its molecular weight is 278.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

878283-77-3

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

methyl 3-[4-(6-hydroxyhexoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C16H22O4/c1-19-16(18)11-8-14-6-9-15(10-7-14)20-13-5-3-2-4-12-17/h6-11,17H,2-5,12-13H2,1H3

InChI Key

BSHNIESKPLQSLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OCCCCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxy cinnamate (40 g, 225 mmol) was dissolved in 300 ml of NMP. 6-Chlorohexanol (269 mmol, 36.8 g), anhydrous potassium carbonate (37.2 g, 269 mmol) and a catalytic amount of potassium iodide were added. The batch was stirred at 90° C. for 32 hours. Water was added to the cooled solution, which was subsequently extracted with 3×200 mls of ethyl acetate. The combined organics were washed with 10% KOH (2×100 mls), brine solution and then dried over magnesium sulfate. The concentrated product was then recrystallized from a 1:1 mixture of ethyl acetate/hexane to give 45 g (72% yield) of an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxy cinnamate (40 g, 225 mmol) was dissolved in 1-methyl-2-pyrrolidinone (NMP, 300 mL). 6-Chlorohexanol (269 mmol, 36.8 g), anhydrous K2CO3 (37.2 g, 269 mmol) and catalytic amount of KI were added. The batch was stirred at 90° C. for 32 hours. Water was added to the cooled solution, which was subsequently extracted with ethyl acetate (EtOAc, 3×200 mL). The combined organics were washed with 10% KOH (2×100 mL), brine solution and then dried over MgSO4. The concentrated product was then recrystallized from a 1:1 mixture of EtOAc/hexanes to give 45 g (72% yield) of an off-white solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step Two
Name
Quantity
37.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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